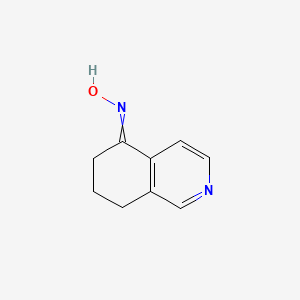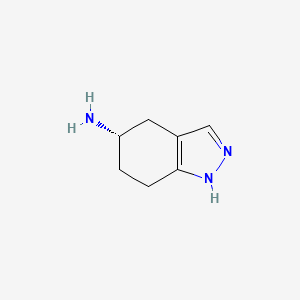![molecular formula C13H15BrN2O2 B8717485 tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate is a chemical compound with a complex structure that includes a bromine atom, a cyano group, and a carbamate group
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-cyanobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the compound can undergo oxidation to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate exerts its effects involves interactions with specific molecular targets. For example, the cyano group can interact with enzymes, inhibiting their activity. The carbamate group can form covalent bonds with proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl [(4-cyanophenyl)methyl]carbamate: Lacks the bromine atom, which can affect its reactivity and applications.
1,1-Dimethylethyl [(3-bromo-4-methylphenyl)methyl]carbamate: The presence of a methyl group instead of a cyano group can lead to different chemical properties and uses.
Eigenschaften
Molekularformel |
C13H15BrN2O2 |
|---|---|
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
OEQGYUMBXWNFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


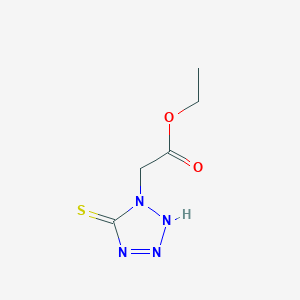
![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
![1-(3-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8717420.png)
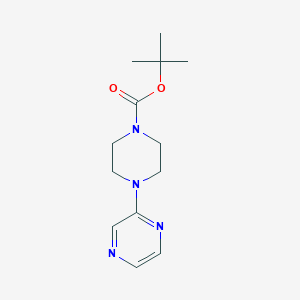
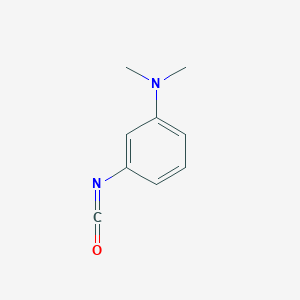
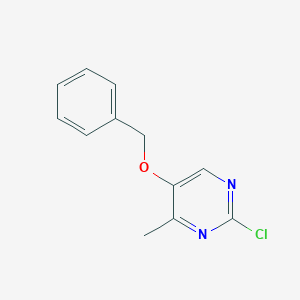
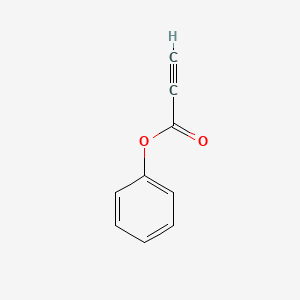
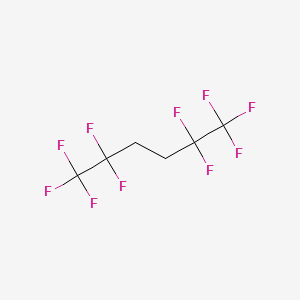
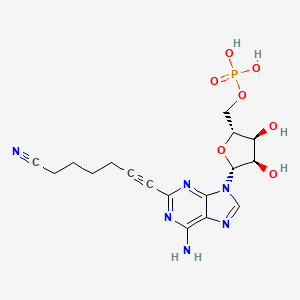
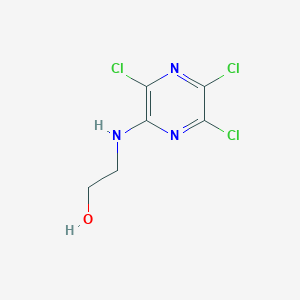
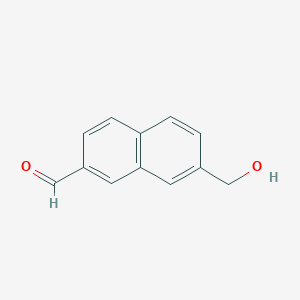
![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
